Benzene, (4-methyl-1-methylene-2,3-pentadienyl)-
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Overview
Description
Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- is an organic compound with the molecular formula C14H18 It is a derivative of benzene, characterized by the presence of a 4-methyl-1-methylene-2,3-pentadienyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methyl-1-methylene-2,3-pentadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), iron (Fe), aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzene derivatives
Scientific Research Applications
Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4-methyl-1,3-pentadienyl benzene
- Benzene, (4-methylpentyl)-
- Benzene, 1-methyl-4-(phenylmethyl)-
Uniqueness
Benzene, (4-methyl-1-methylene-2,3-pentadienyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
122444-76-2 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
InChI |
InChI=1S/C13H14/c1-11(2)9-10-12(3)13-7-5-4-6-8-13/h4-8,10H,3H2,1-2H3 |
InChI Key |
SYVCWRIGLNRENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(=C)C1=CC=CC=C1)C |
Origin of Product |
United States |
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